molecular formula C14H27NO5 B13434681 tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate

tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate

Cat. No.: B13434681
M. Wt: 289.37 g/mol
InChI Key: BCJIDJXZSFRXOH-IINYFYTJSA-N
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Description

tert-Butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate: is a compound that features a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvent and base, as well as the reaction temperature, are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .

Biology and Medicine: This compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in multi-step syntheses .

Industry: In the pharmaceutical industry, it is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its role as a protecting group helps in the synthesis of complex molecules .

Mechanism of Action

The mechanism by which tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, leading to the formation of a carbocation intermediate that is stabilized by resonance .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Phenylmethoxycarbonyl (Cbz)
  • Methoxycarbonyl derivatives

Comparison:

This compound’s unique combination of stability and ease of removal makes it a valuable tool in organic synthesis and pharmaceutical production.

Properties

Molecular Formula

C14H27NO5

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl N-[(2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]carbamate

InChI

InChI=1S/C14H27NO5/c1-9(2)7-10(11(17)14(6,19)8-16)15-12(18)20-13(3,4)5/h9-10,16,19H,7-8H2,1-6H3,(H,15,18)/t10-,14+/m0/s1

InChI Key

BCJIDJXZSFRXOH-IINYFYTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@@](C)(CO)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)C(C)(CO)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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